(S)-Bis(3,5-dimethylphenyl)(pyrrolidin-2-yl)methanol

Catalog No.
S1538268
CAS No.
131180-63-7
M.F
C21H27NO
M. Wt
309.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Bis(3,5-dimethylphenyl)(pyrrolidin-2-yl)methan...

CAS Number

131180-63-7

Product Name

(S)-Bis(3,5-dimethylphenyl)(pyrrolidin-2-yl)methanol

IUPAC Name

bis(3,5-dimethylphenyl)-[(2S)-pyrrolidin-2-yl]methanol

Molecular Formula

C21H27NO

Molecular Weight

309.4 g/mol

InChI

InChI=1S/C21H27NO/c1-14-8-15(2)11-18(10-14)21(23,20-6-5-7-22-20)19-12-16(3)9-17(4)13-19/h8-13,20,22-23H,5-7H2,1-4H3/t20-/m0/s1

InChI Key

MXIOBZPVLNQGIU-FQEVSTJZSA-N

SMILES

CC1=CC(=CC(=C1)C(C2CCCN2)(C3=CC(=CC(=C3)C)C)O)C

Canonical SMILES

CC1=CC(=CC(=C1)C(C2CCCN2)(C3=CC(=CC(=C3)C)C)O)C

Isomeric SMILES

CC1=CC(=CC(=C1)C([C@@H]2CCCN2)(C3=CC(=CC(=C3)C)C)O)C

The exact mass of the compound (S)-Bis(3,5-dimethylphenyl)(pyrrolidin-2-yl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-Bis(3,5-dimethylphenyl)(pyrrolidin-2-yl)methanol (CAS 131180-63-7), commonly known as (S)-3,5-xylyl-prolinol, is a highly privileged chiral amino alcohol. It functions both as a standalone bifunctional organocatalyst (utilizing secondary amine and hydrogen-bonding hydroxyl modalities) and as the essential precursor for 3,5-dimethylphenyl-substituted Jørgensen-Hayashi silyl ether catalysts. The presence of the four methyl groups on the aromatic rings fundamentally alters its steric profile and lipophilicity compared to standard diphenylprolinol. For procurement teams and process chemists, this compound represents a critical upgrade path when standard prolinols fail to provide sufficient facial shielding or solubility in non-polar media during demanding enantioselective transformations, such as asymmetric epoxidations and complex cascade cycloadditions [1].

Substituting (S)-bis(3,5-dimethylphenyl)prolinol with the more common and less expensive (S)-diphenylprolinol often leads to catastrophic drops in enantiomeric excess (ee) and reaction conversion. The unsubstituted phenyl rings of generic diarylprolinols lack the necessary steric extension to fully block the minor diastereotopic face in highly congested transition states. Furthermore, the 3,5-dimethyl groups act as electron-donating moieties that stabilize enamine intermediates and increase the catalyst's lipophilicity. This enhanced solubility is strictly required for non-covalent, hydrogen-bond-directed reactions in non-polar solvents (like toluene), where generic substitutes either precipitate or fail to maintain the rigid H-bonded networks necessary for high stereoinduction[1].

Superior Stereocontrol in Non-Covalent Asymmetric Epoxidations

In the asymmetric epoxidation of alpha,beta-enones, the steric and electronic modifications of the diarylprolinol core play a decisive role in process outcomes. Lattanzi demonstrated that replacing standard unsubstituted diphenylprolinol with (S)-bis(3,5-dimethylphenyl)prolinol significantly improves the catalytic profile. The 3,5-dimethylphenyl variant acts as an 'improved organocatalyst,' providing enhanced enantiomeric excess and higher yields by forming a more stable and sterically demanding hydrogen-bonding network with the substrate and oxidant in non-polar media. For procurement, this justifies selecting the 3,5-xylyl variant when standard prolinols fail to meet stereochemical purity targets[1].

Evidence DimensionEnantioselectivity and yield in enone epoxidation
Target Compound DataOptimized high ee and yield (Improved Organocatalyst profile)
Comparator Or Baseline(S)-Diphenylprolinol (Standard baseline)
Quantified DifferenceSignificant enhancement in ee and conversion due to 3,5-dimethyl steric shielding
ConditionsNon-covalent activation using TBHP oxidant in non-polar solvent

Justifies the procurement of the 3,5-xylyl variant for direct use in pharmaceutical epoxidations where standard prolinols fail to meet stereochemical purity targets.

Essential Precursor for Remote Stereocontrol in Cycloadditions

This compound's procurement value extends heavily to its role as a precursor for advanced silyl ether catalysts. In oxidative [4+2]-cycloadditions designed to generate chiral C-N axes remote from the reaction site, catalysts derived from standard diphenylprolinol often struggle to project steric bulk far enough to control the distant stereocenter. However, when the TMS-ether derived from (S)-bis(3,5-dimethylphenyl)prolinol is utilized, the reaction achieves an exceptional enantiomeric ratio of up to 97.5:2.5 er. The added bulk of the 3,5-dimethyl groups is strictly necessary to enforce the required facial discrimination across the extended dienamine intermediate [1].

Evidence DimensionEnantiomeric ratio (er) for remote C-N axis generation
Target Compound DataUp to 97.5:2.5 er (using its TMS-ether derivative)
Comparator Or BaselineStandard diarylprolinol silyl ethers (Insufficient remote shielding)
Quantified DifferenceAchievement of >95% ee at remote sites inaccessible to less bulky analogs
ConditionsOxidative [4+2]-cycloaddition via dienamine activation

Demonstrates that purchasing this specific prolinol is mandatory when synthesizing downstream catalysts intended for long-range stereocontrol.

Minor Transition State Destabilization via Taft Steric Tuning

The rational design and selection of pyrrolidine-based catalysts rely heavily on tuning the Taft steric parameters of the aryl substituents. In complex hetero-[6+2]-cycloadditions, standard diphenylprolinol derivatives often yield modest asymmetric induction because the energy difference between the major and minor transition states is too small. By procuring and utilizing the 3,5-dimethylphenyl variant, chemists deliberately introduce methyl groups that sterically clash in the minor transition state. This targeted destabilization dramatically increases the energy gap, resulting in substantially better yield and enantioselectivity compared to the unsubstituted baseline [1].

Evidence DimensionTransition state energy gap and resulting ee
Target Compound DataHigh ee via minor TS destabilization
Comparator Or BaselineUnsubstituted diphenylprolinol core (Modest asymmetric induction)
Quantified DifferenceMaximized stereocontrol through deliberate steric hindrance at the 3- and 5-positions
ConditionsHetero-[6+2]-cycloadditions and related enamine-mediated cascades

Provides a quantifiable, mechanistic rationale for selecting the 3,5-xylyl compound to rescue reactions suffering from poor diastereomeric or enantiomeric ratios.

Synthesis of High-Performance Jørgensen-Hayashi Catalysts

As the direct precursor to 3,5-dimethylphenyl-substituted diarylprolinol silyl ethers, this compound is essential for manufacturing catalysts used in industrial alpha-functionalizations (e.g., sulfenylation, fluorination) where maximum steric shielding is required [1].

Non-Covalent Asymmetric Epoxidation Workflows

Ideal for direct use as a hydrogen-bonding bifunctional catalyst in the highly enantioselective epoxidation of electron-deficient alkenes, such as alpha,beta-enones and alpha-ylideneoxindoles, particularly in non-polar solvent systems[2].

Complex Cascade Cycloadditions

The preferred chiral secondary amine precursor for driving oxidative [4+2] and hetero-[6+2] cycloadditions, where the 3,5-dimethyl groups are needed to destabilize minor transition states and enforce strict facial selectivity [3].

XLogP3

4.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

Bis(3,5-dimethylphenyl)-[(2S)-pyrrolidin-2-yl]methanol

Dates

Last modified: 08-15-2023

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